molecular formula C18H20Cl2N2O3S2 B4567978 N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4567978
M. Wt: 447.4 g/mol
InChI Key: QNXMJFYVTSSMJB-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a halogen atom with a nucleophile, such as a thiol group, to form the sulfanyl linkage.

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S2/c1-13-3-6-15(7-4-13)26-10-9-21-18(23)12-22(27(2,24)25)17-11-14(19)5-8-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXMJFYVTSSMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,5-dichlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

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